molecular formula C24H20BrN3O B4161631 6-bromo-N-(1-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

6-bromo-N-(1-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No.: B4161631
M. Wt: 446.3 g/mol
InChI Key: QPSZENBLYIPTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-(1-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family. Compounds in this family are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(1-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the quinoline ring.

    Amidation: Formation of the carboxamide group through the reaction of a carboxylic acid derivative with an amine.

    Substitution: Introduction of the phenylpropyl and pyridinyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylpropyl group.

    Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.

    Substitution: The bromine atom on the quinoline ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

6-bromo-N-(1-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide may have several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-N-(1-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, compounds in this family may:

    Bind to DNA or RNA: Interfering with replication or transcription processes.

    Inhibit Enzymes: Blocking the activity of enzymes involved in disease pathways.

    Modulate Receptors: Acting as agonists or antagonists to various cellular receptors.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-(4-pyridinyl)-4-quinolinecarboxamide
  • N-(1-phenylpropyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
  • 6-bromo-2-(4-pyridinyl)-4-quinolinecarboxylic acid

Uniqueness

6-bromo-N-(1-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

6-bromo-N-(1-phenylpropyl)-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O/c1-2-21(16-6-4-3-5-7-16)28-24(29)20-15-23(17-10-12-26-13-11-17)27-22-9-8-18(25)14-19(20)22/h3-15,21H,2H2,1H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSZENBLYIPTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-(1-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-N-(1-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-bromo-N-(1-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Reactant of Route 4
6-bromo-N-(1-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Reactant of Route 5
6-bromo-N-(1-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Reactant of Route 6
6-bromo-N-(1-phenylpropyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.